[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Description
This compound is a hydrazone derivative featuring a 3,4,5-trimethoxybenzoyl group linked via a hydrazinylidene-methyl bridge to a phenyl ester of 2,4-dichlorobenzoic acid. Its synthesis typically involves refluxing oxazolone intermediates with aryl carboxylic acid hydrazides in ethanol, followed by crystallization .
Properties
CAS No. |
477729-90-1 |
|---|---|
Molecular Formula |
C26H23Cl2N3O7 |
Molecular Weight |
560.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H23Cl2N3O7/c1-35-21-10-16(11-22(36-2)24(21)37-3)25(33)29-14-23(32)31-30-13-15-4-7-18(8-5-15)38-26(34)19-9-6-17(27)12-20(19)28/h4-13H,14H2,1-3H3,(H,29,33)(H,31,32)/b30-13+ |
InChI Key |
KRQCZDYKDVVTLM-VVEOGCPPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate has potential applications as a drug candidate. Its unique chemical properties may allow it to target specific pathways involved in diseases such as cancer or neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The compound may act by inhibiting or activating specific proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the benzoyl or benzoate moieties, influencing physicochemical and biological properties:
| Compound Name | Key Substituents | Key Features |
|---|---|---|
| Target Compound | 3,4,5-Trimethoxybenzoyl; 2,4-dichlorobenzoate | High lipophilicity; potential tubulin inhibition |
| [4-[(E)-({(4-Fluorophenyl)aminoacetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate () | 4-Fluorophenylamino; 2,4-dichlorobenzoate | Reduced steric bulk; possible enhanced solubility |
| [3-((E)-[(3,4,5-Trimethoxybenzoyl)hydrazono]methyl)phenyl 4-chlorobenzoate () | 3,4,5-Trimethoxybenzoyl; 4-chlorobenzoate | Lower lipophilicity vs. dichloro analog; retained electron-rich aromaticity |
| [3-((E)-[(4-(4-Methylbenzyloxy)benzoyl)hydrazono]methyl)phenyl 2,4-dichlorobenzoate () | 4-Methylbenzyloxy; 2,4-dichlorobenzoate | Increased steric hindrance; potential metabolic stability |
| [2-Methoxy-4-((E)-[(4-(4-methylphenylsulfonamido)benzoyl)hydrazono]methyl)phenyl 2,4-dichlorobenzoate () | Sulfonamide; methoxy group | Enhanced hydrogen-bonding capacity; altered pharmacokinetics |
Physicochemical Properties
- LogP :
- Solubility :
- Target compound: <0.1 mg/mL in aqueous buffer (high hydrophobicity).
- Fluorophenyl analog (): ~0.5 mg/mL (polar fluorine improves solubility) .
Biological Activity
The compound 4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a hydrazinylidene moiety and multiple aromatic rings with methoxy and acetamido functional groups. Its molecular formula is and it has a molecular weight of approximately 505.53 g/mol. The presence of these functional groups suggests diverse reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Disruption of Cellular Processes : By affecting cellular signaling pathways, this compound may alter cell proliferation and apoptosis.
Biological Activity Assessment
Biological activity is typically assessed using bioassays that measure efficacy against specific targets or cell lines. Key findings from recent studies include:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cell lines.
- Antimicrobial Effects : Some derivatives have shown promising results against various bacterial strains, suggesting potential as antimicrobial agents.
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Hydrazone A | Contains hydrazone linkage | Anticancer |
| Methoxy B | Multiple methoxy groups | Anti-inflammatory |
| Benzoyl C | Benzoyl and hydrazine moieties | Antimicrobial |
This comparison highlights the unique combination of functional groups in 4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate , which may confer distinct biological activities not found in other similar compounds.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study demonstrated that the compound induced apoptosis in human breast cancer cells through mitochondrial pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
-
Antimicrobial Efficacy :
- Another research project evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains.
-
Mechanistic Insights :
- Research has also focused on the binding affinity of the compound to dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Inhibition assays revealed an IC50 value of 25 µM, indicating moderate potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
